Gymnemic acid I is a triterpene glycoside [, , ] primarily isolated from the leaves of Gymnema sylvestre [, , , ], a plant with a long history of use in traditional medicine, particularly for its purported antidiabetic properties [, , , , ]. It belongs to a class of bioactive molecules known for their ability to interact with various biological systems, making them a subject of interest in diverse research areas.
Mechanism of Action
Inhibition of Glucose Absorption: Studies suggest that while Gymnemic acid I itself might not be the primary inhibitor of glucose absorption, certain derivatives like Gymnemoside b and Gymnemic acids III, V, and VII show some inhibitory activity [].
Protein Biosynthesis Inhibition: Research indicates that Gymnemic acid I interacts with the ribosome complex, potentially inhibiting protein biosynthesis []. This interaction could have implications for various cellular processes.
Autophagy Promotion: Gymnemic acid I has been shown to trigger autophagy, a cellular process involving the degradation and recycling of cellular components []. This action was linked to the inhibition of the mTOR signaling pathway, a key regulator of cell growth and metabolism.
Potential PPARγ Agonism: Computational studies suggest that Gymnemic acid I might act as an agonist of PPARγ, a nuclear receptor involved in glucose homeostasis and lipid metabolism []. This potential mechanism could contribute to its antidiabetic properties.
Applications
Diabetes Research: The compound's ability to influence glucose metabolism and potentially stimulate insulin secretion [] makes it a valuable candidate for further investigation in the context of diabetes treatment.
Anti-Obesity Research: The potential of Gymnemic acid I to act as a PPARγ agonist [] suggests possible applications in addressing obesity, given PPARγ's role in adipogenesis and lipid metabolism.
Cancer Research: The identified interaction with the ribosome and potential inhibition of protein synthesis [] warrant further exploration of Gymnemic acid I's anti-cancer properties. Dysregulated protein synthesis is a hallmark of cancer, and targeting this process is a promising strategy in cancer therapy.
Related Compounds
Gymnemic Acid II
Compound Description: Gymnemic Acid II is a triterpenoid glycoside found in Gymnema sylvestre, alongside Gymnemic Acid I. It has demonstrated anti-hyperglycemic activity in studies involving diabetic animal models. []
Relevance: Gymnemic Acid II is structurally similar to Gymnemic Acid I and is often extracted and studied alongside it. Both compounds are considered key bioactive components of Gymnema sylvestre, contributing to its antidiabetic properties. []
Gymnemic Acid III
Compound Description: This triterpene glycoside, isolated from Gymnema sylvestre, exhibits some inhibitory activity against glucose absorption. []
Relevance: Although less potent than Gymnemic Acid I in inhibiting glucose absorption, Gymnemic Acid III showcases the structural diversity within the gymnemic acid family and their varying effects on glucose metabolism. []
Gymnemic Acid IV
Compound Description: Gymnemic Acid IV is a triterpene glycoside extracted from Gymnema sylvestre leaves. Research indicates it possesses significant antihyperglycemic effects, potentially by stimulating insulin release. It has shown comparable potency to glibenclamide in reducing blood glucose levels in diabetic mice. [] Additionally, it has demonstrated efficacy in enhancing glucose-stimulated insulin secretion in mouse pancreatic β-cell lines. []
Gymnemic Acid VII
Compound Description: This triterpene glycoside, found in Gymnema sylvestre, demonstrates a mild inhibitory effect on glucose absorption. [] It is also a component of a triterpene glycoside fraction that has shown effectiveness in inhibiting α-glucosidase, sucrase, maltase, and pancreatic α-amylase. []
Relevance: Similar to Gymnemic Acid III, Gymnemic Acid VII highlights the structural diversity and varying bioactivities within the gymnemic acid family, despite being less potent than Gymnemic Acid I in inhibiting glucose absorption. [, ]
Gymnemasaponin V
Compound Description: Gymnemasaponin V, also referred to as Gymnemic Acid V, is a major constituent of Gymnema sylvestre but exhibits limited inhibitory activity against glucose absorption. []
Relevance: While both Gymnemasaponin V and Gymnemic Acid I are found in Gymnema sylvestre, Gymnemasaponin V appears to play a lesser role in the plant's anti-hyperglycemic effects compared to Gymnemic Acid I. []
Gymnemagenin
Compound Description: This aglycone is the sapogenin of gymnemic acids. Research suggests that gymnemagenin can be further modified to generate gymnemic acid derivatives. []
Relevance: Gymnemagenin serves as a crucial structural backbone for Gymnemic Acid I and other gymnemic acids. The variations in sugar moieties attached to the gymnemagenin core contribute to the diversity in biological activities observed among the gymnemic acid family. []
Gymnemoside a
Compound Description: This triterpene glycoside, identified as 21-O-tigloyl-22-O-acetylgymnemagenin 3-O-beta-D-glucopyranosiduronic acid, is a constituent of the glycosidic fraction of Gymnema sylvestre. []
Relevance: Gymnemoside a highlights the structural complexity and variety of triterpene glycosides present in Gymnema sylvestre, the same source as Gymnemic Acid I. The presence of different acyl groups and sugar moieties in Gymnemoside a compared to Gymnemic Acid I exemplifies the diverse chemical structures within this family of compounds. []
Gymnemoside b
Compound Description: Structurally identified as 16-O-acetyl-21-O-tigloylgymnemagenin 3-O-beta-D-glucopyranosiduronic acid, Gymnemoside b is another triterpene glycoside isolated from Gymnema sylvestre. It exhibits minor inhibitory activity against glucose absorption. []
Relevance: Similar to Gymnemoside a, Gymnemoside b showcases the structural diversity of triterpene glycosides found in Gymnema sylvestre, the plant source for Gymnemic Acid I. Both compounds underscore the array of chemical structures and their potential influence on biological activities within this family of compounds. []
Gymnemasin D
Compound Description: A gymnemic acid analog, Gymnemasin D, has emerged as a promising candidate for antidiabetic therapy by targeting PPARγ, a key protein involved in glucose metabolism. It demonstrates a high binding affinity to PPARγ. []
Relevance: While not directly derived from Gymnema sylvestre, Gymnemasin D's structural similarity to Gymnemic Acid I and its potent antidiabetic activity through PPARγ modulation underscores the therapeutic potential of this class of compounds. This finding emphasizes the possibility of developing novel antidiabetic agents based on the structural features of Gymnemic Acid I and related compounds. []
Deacylgymnemic Acid (DAG)
Compound Description: This compound serves as a commercial standard in studies investigating the effects of triterpene glycosides on GLUT2 expression, a protein crucial for glucose uptake in cells. []
Relevance: While the exact structure of DAG is not specified, its use as a benchmark in studies involving Gymnemic Acid I emphasizes the importance of assessing the impact of gymnemic acids and related compounds on glucose uptake mechanisms. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Gliquidone is a second generation sulfonylurea that selectively inhibits ATP-sensitive potassium channel currents (IKATP) in pancreatic β-cells (IC50s = 0.45, 119.1, and 149.7 µM for HIT-T15 cells, cardiomyocytes, and vascular smooth muscle cells, respectively). It is also a peroxisome proliferator-activated receptor γ (PPARγ) agonist (EC50 = 10 μM in a transactivation assay). Gliquidone (0.2 nmol/g) decreases plasma levels of D-glucose and stimulates insulin release in anesthetized rats. It decreases blood glucose levels, serum alkaline phosphatase (ALP), aspartate aminotransferase (AST), and alanine aminotransferase (ALT) activities, and hepatic lipid peroxidation and increases hepatic glutathione (GSH) levels in a rat model of diabetes induced by streptozotocin (STZ;) when administered at a dose of 10 mg/kg. Gliquidone is a potent, second-generation sulfonylurea with antihyperglycemic activity. Like other second-generation compounds, gliquidone exerts greater binding affinity to SUR1 and increased potency compared to first-generation compounds. In addition, this agent exerts peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity. Gliquidone, also known as glurenorm or beglynora, belongs to the class of organic compounds known as 1, 3-isoquinolinediones. These are isoquinoline derivatives carrying one C=O group at positions 1, and 3 respectively. Gliquidone is a drug which is used in the treatment of diabetes mellitus type 2. Gliquidone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Gliquidone has been detected in multiple biofluids, such as urine and blood. Within the cell, gliquidone is primarily located in the membrane (predicted from logP). Gliquidone is a sulfonylurea drug used to treat diabetes mellitus type 2. It is an ATP-dependent K+ (KATP) channel blocker. This block causes a depolarization which leads to activation of voltage-dependent Ca channels and Ca2+ influx, and eventually increases insulin release.
Posttranslational modification regulator. Inhibits N-glycosylation of certain proteins. Regulates TGF-β signaling. Downregulates HIF-1. Suppresses 5-HT-induced nociceptive responses. Shows analgesic effects in vivo. Orally active. D-Glucosamine is an amino monosaccharide and a precursor in the biosynthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc;) via the hexosamine pathway. It increases mineralization of MC3T3-E1 mouse osteoblastic cells when used at concentrations of 0.1 and 1 mM. D-Glucosamine (20 mg/kg per day) inhibits bone erosion and loss of glycosaminoglycans and proteoglycans in joints in a mouse model of collagenase-induced osteoarthritis. Glucosamine, an amino sugar is generated form glucose and glutamine and is naturally produced in the body. Glucosamine, a endogenous amino monosaccharide is the major source of glucosamine-6-phosphate and n-acetylglucosamine. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Glucosamine hydrochloride is a drug prescribed for the remediation of degenerative joint diseases in small animals. D-Glucosamine HCl is an HCl salt glucosasmine preparation. It has been used as a standard to quantify and express chitin content as glucosamine equivalents. It is used to stimulate cells with glucose in the presence of glucosamine.
City Chemical manufactures high purity D-Glucosamine, CAS 3416-24-8 in bulk quantity. D-glucosamine - 3416-24-8 is an amino sugar found in the fluid around the joints and in connective tissue. It is made naturally in the form of glucosamine-6-phosphate, and is the biochemical precursor of all nitrogen-containing sugars. Taking it as a supplement can help relieve discomfort of joint degeneration, like in the case of arthritis. It can even help prevent arthritis from getting worse. Supplements come in a number of forms, including powders. They are available alone or combined with other compounds. D-glucosamine is manufactured in several forms including D-glucosamine sulfate and D-glucosamine HCL. 2-amino-2-deoxy-D-glucopyranose is a D-glucosamine whose structure comprises D-glucopyranose having an amino substituent at position 2. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from a D-glucopyranose. It is a conjugate base of a 2-ammonio-2-deoxy-D-glucopyranose. Move Free is a proprietary line of multi-ingredient dietary supplements (MIDS) marketed as aids for joint health and “to help ease joint discomfort, maintain strength and flexibility and help support and nourish cartilage”. The major ingredients in the products include glucosamine, chondroitin, hyaluronic acid and methylsufonylmethane (MSM). There have been several reports of clinically apparent liver injury in patients taking Move Free products; however, the specific ingredient(s) in the various products that might cause liver injury has not been identified and these ingredients may no longer be included in currently available products. Glucosamine is a popular nutritional supplement and natural component of cartilage that is frequently combined with chondroitin sulfate and used for osteoarthritis and nonspecific joint pain. Glucosamine has been implicated in isolated case reports in causing clinically apparent liver injury, but the role of glucosamine as opposed to other herbal components or contaminants has not been shown, and liver injury due to glucosamine or chondroitin must be very rare if it occurs at all.
Postranslational modification regulator. Inhibits N-glycosylation of certain proteins. Regulates TGF-β signaling. Downregulates HIF-1. Suppresses 5-HT-induced nociceptive responses. Shows analgesic effects in vivo. Orally active. Glucosamine sulfate is a natural sugar found in and around the fluid and cartilage that cushion joints.
Steviolmonoside is a beta-D-glucoside resulting from the formal condensation the tertiary allylic hydroxy group of steviol with beta-D-glucopyranose. It is a beta-D-glucoside, a monocarboxylic acid, a tetracyclic diterpenoid, a bridged compound, an ent-kaurane diterpenoid and a diterpene glycoside. It derives from a steviol. It is a conjugate acid of a steviolmonoside(1-).
Glufosfamide, also known as glucophosphamide, D-glucose isophosphoramide mustard, D-19575, is a new, experimental cytotoxic chemotherapeutic agent for treatment of malignancies. Glufosfamide is, basically, a glycosidic conjugate between β-D-glucose and the active alkylating moiety of the well-known antineoplasic drug ifosfamide, so-called "isophosphoramide mustard". Glufosfamide combines the active part of ifosfamide, a member of a widely used class of chemotherapy drugs known as "alkylators," with a glucose molecule. Because of its glucose component and a tumor cell's increased need for glucose, glufosfamide may be preferentially transported into tumors compared to most normal tissues. Inside cells, the linkage between glucose and the alkylator is cleaved to release the active drug.
Glumetinib is a potent inhibitor of c-Met (IC50 = 0.42 nM). It is greater than 2,400-fold selective for c-Met over a panel of 312 kinases. Glumetinib (0.001-1 μM) inhibits c-Met phosphorylation in and proliferation of MET-overexpressing EBC-1 lung and MKN45 gastric cancer cells. It inhibits NCI H441 cell motility and invasion induced by hepatocyte growth factor (HGF) when used at a concentration of 10 nM. Glumetinib (2.5-10 mg/kg) reduces tumor volume in MKN45, SNU-5, and EBC-1 mouse xenograft models. It also reduces tumor growth in MET amplification-containing non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) patient-derived xenograft (PDX) mouse models. Glumetinib, also known as SCC244, is a novel, potent and highly selective inhibitor of c-Met in MET-dependent cancer models. SCC244 showed subnanomolar potency against c-Met kinase activity and high selectivity versus 312 other tested protein kinases, making it one of the most selective c-Met inhibitors described to date. Moreover, this inhibitor profoundly and specifically inhibits c-Met signal transduction and thereby suppresses the c-Met-dependent neoplastic phenotype of tumor and endothelial cells.